molecular formula C17H17N3O4S2 B2929135 methyl 3-(N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034505-28-5

methyl 3-(N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

カタログ番号: B2929135
CAS番号: 2034505-28-5
分子量: 391.46
InChIキー: SAAWAYBSKHUHTI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-(N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a synthetic small molecule of high interest in medicinal chemistry and oncology research. It features a hybrid structure combining pyrazole and thiophene rings, a design motif recognized in the development of novel anticancer agents . Compounds with this core structure are frequently investigated as potential inhibitors of cancer-associated enzymes. Specifically, this molecule is designed for research into targeting tumor-associated carbonic anhydrase (CA) isoforms, such as hCA IX and XII . These enzymes are overexpressed in various solid tumors (e.g., breast, colon) and play a critical role in tumor progression by helping cancer cells adapt to hypoxic and acidic microenvironments . The sulfonamide group present in the structure is a known pharmacophore that facilitates the binding and inhibition of these enzymatic targets . Researchers can utilize this compound to study its inhibitory effects on these pathways and evaluate its potential to impair cancer cell survival and proliferation. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or human consumption. Researchers should handle this material with appropriate safety precautions.

特性

IUPAC Name

methyl 3-[2-(4-phenylpyrazol-1-yl)ethylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-24-17(21)16-15(7-10-25-16)26(22,23)19-8-9-20-12-14(11-18-20)13-5-3-2-4-6-13/h2-7,10-12,19H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAWAYBSKHUHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Methyl 3-(N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis and Structural Characterization

The compound is synthesized through a multi-step process involving the reaction of thiophene derivatives with sulfamoyl and pyrazole moieties. The structural characterization typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound. For instance, the synthesis of related pyrazole sulfonamides has been documented, showcasing similar methodologies that can be adapted for our compound .

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor activity. This compound could potentially inhibit various cancer cell lines by targeting specific pathways such as BRAF(V600E), which is crucial in many malignancies. Studies on related pyrazole compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to this compound have demonstrated the ability to suppress pro-inflammatory cytokines and reduce inflammation in various models. This activity is attributed to their ability to inhibit pathways involving NF-kB and COX enzymes .

Antimicrobial Activity

The antimicrobial potential of this compound is also noteworthy. Pyrazole derivatives have been evaluated for their effectiveness against a range of pathogens, including bacteria and fungi. In vitro studies suggest that this compound may inhibit microbial growth, making it a candidate for further exploration in antimicrobial therapy .

Case Study 1: Antitumor Efficacy

In a study evaluating a series of pyrazole sulfonamide derivatives, a related compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, highlighting the potential of this compound in cancer treatment .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of pyrazole compounds showed that they effectively reduced lipopolysaccharide (LPS)-induced inflammation in macrophages. The study found that these compounds inhibited nitric oxide production, suggesting a mechanism through which this compound could exert its anti-inflammatory effects .

Table: Summary of Biological Activities

Biological ActivityMechanism/TargetReference
AntitumorInhibition of BRAF(V600E), apoptosis
Anti-inflammatoryInhibition of NF-kB, COX enzymes
AntimicrobialInhibition of microbial growth

類似化合物との比較

Structural Modifications and Key Differences

The following table summarizes structural and functional differences between the target compound and its analogs:

Compound Name Substituent Groups Molecular Weight Biological Target Reported Activity References
Methyl 3-(N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate (Target Compound) 4-Phenylpyrazole-ethyl, methyl ester, thiophene-sulfamoyl Not reported Not explicitly stated Inferred PPARβ/δ modulation (via analogs)
10h (Methyl 3-(N-(4-(isopentylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate) 4-(Isopentylamino)-2-methoxyphenyl, methyl ester, thiophene-sulfamoyl Not reported PPARβ/δ Antagonist; inhibits retinal angiogenesis
ST247 (Methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate) 4-(Hexylamino)-2-methoxyphenyl, methyl ester, thiophene-sulfamoyl Not reported PPARβ/δ Potent antagonist; improved lipophilicity
GSK0660 (Methyl 3-(N-(2-methoxy-4-(phenylamino)phenyl)sulfamoyl)thiophene-2-carboxylate) 2-Methoxy-4-(phenylamino)phenyl, methyl ester, thiophene-sulfamoyl 447.5 g/mol PPARβ/δ High selectivity for PPARβ/δ inhibition
BLD Pharm 1014691-61-2 2-Methoxy-4-(phenylamino)phenyl, methyl ester, thiophene-sulfamoyl (identical to GSK0660) 447.5 g/mol PPARβ/δ Catalogued as PPARβ/δ antagonist
Example 62 (From ) Fluorinated chromenone-pyrazolopyrimidine-thiophene hybrid 560.2 g/mol Not specified Anticancer candidate (structural focus)
Key Observations:

Substituent-Driven Activity: The phenylpyrazole group in the target compound contrasts with the methoxyphenyl-amino groups in 10h, ST247, and GSK0660. The latter analogs exhibit confirmed PPARβ/δ antagonism, suggesting that aryl-amino groups enhance receptor binding .

Thiophene-Sulfamoyl Core :

  • All compounds retain the thiophene-2-carboxylate scaffold with a sulfamoyl linker, critical for maintaining structural integrity and electronic properties necessary for PPARβ/δ interaction .

Pharmacological and Pharmacokinetic Insights

  • PPARβ/δ Antagonism: GSK0660 and ST247 show nanomolar affinity for PPARβ/δ, with ST247’s hexyl chain enhancing metabolic stability in vivo . The target compound’s phenylpyrazole group may alter binding kinetics due to steric effects or π-π interactions.
  • Selectivity: GSK0660 exhibits >100-fold selectivity for PPARβ/δ over PPARα/γ, attributed to its methoxy-phenylamino substituent . The target compound’s selectivity remains uncharacterized but warrants investigation.
  • Synthetic Accessibility : Analogs like 10h and GSK0660 are synthesized via sulfonamide coupling reactions, suggesting feasible scalability for the target compound .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。